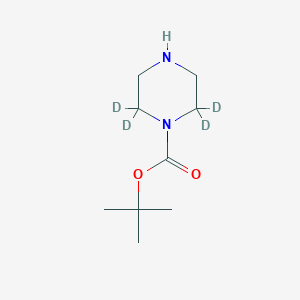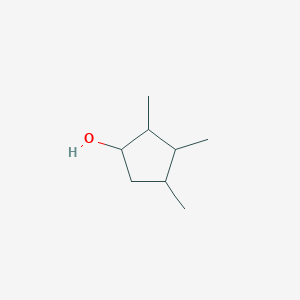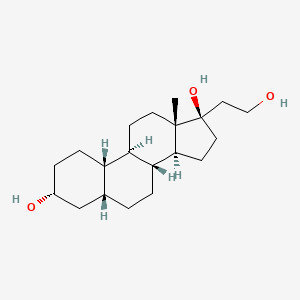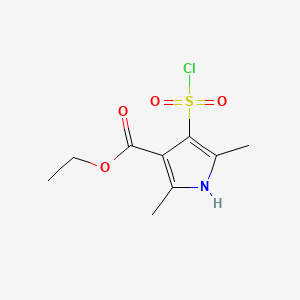
N-Boc-piperazine-2,2,6,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-piperazine-2,2,6,6-D4 is a deuterium-labeled compound with the molecular formula C9H14D4N2O2 and a molecular weight of 190.28 g/mol. This compound is a derivative of piperazine, where the hydrogen atoms at positions 2, 2, 6, and 6 are replaced with deuterium atoms. The Boc (tert-butoxycarbonyl) group is used to protect the nitrogen atoms in the piperazine ring during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Buchwald-Hartwig amination, where piperazine is reacted with an aryl halide in the presence of a palladium catalyst . Another method involves the Cu-catalyzed Ullmann-Goldberg reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of N-Boc-piperazine-2,2,6,6-D4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters and purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-piperazine-2,2,6,6-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, deprotected piperazine, and substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
N-Boc-piperazine-2,2,6,6-D4 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-Boc-piperazine-2,2,6,6-D4 involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atoms, allowing selective reactions at other positions in the molecule. The deuterium atoms provide stability and enable the tracing of the compound in metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-piperazine: Similar in structure but without deuterium atoms.
N-Boc-piperazine-2,2,6,6-D4: The deuterium-labeled version of 1-Boc-piperazine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for use in isotopic labeling studies. This compound provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
tert-butyl 2,2,6,6-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i6D2,7D2 |
Clave InChI |
CWXPZXBSDSIRCS-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C1(CNCC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)




![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)





![1-[4-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13448353.png)
